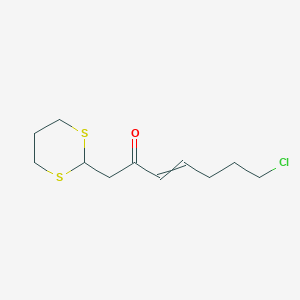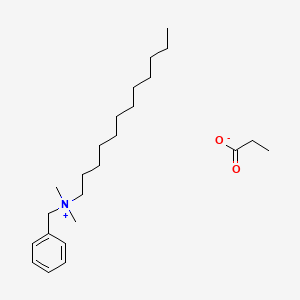![molecular formula C14H13NO5 B14180516 methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate CAS No. 107115-24-2](/img/structure/B14180516.png)
methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetyloxy group, a methoxyphenyl group, and a cyanoacrylate moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of adhesives, coatings, and other materials due to its strong bonding properties.
作用機序
The mechanism by which methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate exerts its effects involves interactions with specific molecular targets and pathways. The cyanoacrylate moiety is known for its ability to form strong bonds with various substrates, which is a key factor in its adhesive properties. Additionally, the acetyloxy and methoxy groups may interact with biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 2-cyanoacrylate: A simpler analog with similar adhesive properties but lacking the acetyloxy and methoxy groups.
Ethyl cyanoacrylate: Another analog with a different alkyl group, used in similar applications.
Butyl cyanoacrylate: Known for its use in medical adhesives due to its biocompatibility.
Uniqueness
Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate is unique due to the presence of both acetyloxy and methoxy groups, which can enhance its reactivity and potential applications in various fields. These functional groups may also contribute to its biological activity, making it a compound of interest for further research.
特性
CAS番号 |
107115-24-2 |
|---|---|
分子式 |
C14H13NO5 |
分子量 |
275.26 g/mol |
IUPAC名 |
methyl (E)-3-(4-acetyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H13NO5/c1-9(16)20-12-5-4-10(7-13(12)18-2)6-11(8-15)14(17)19-3/h4-7H,1-3H3/b11-6+ |
InChIキー |
NBVRGELKMHKHPP-IZZDOVSWSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


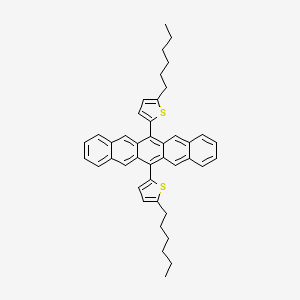
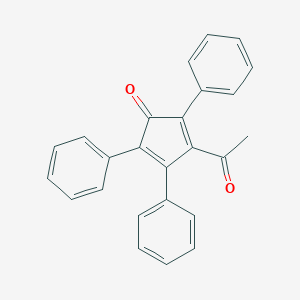
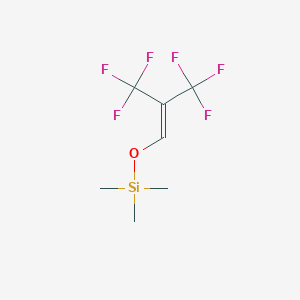
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
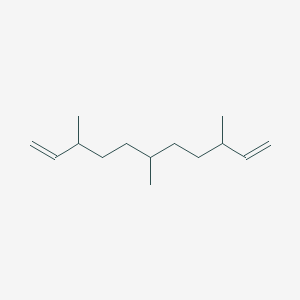
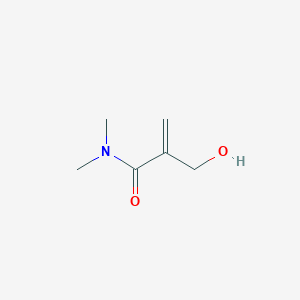
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
